3-Ethyl-3-fluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-fluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with an ethyl group attached to the third carbon and a carboxylic acid group at the first carbon
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives.
Ethyl Group Addition: The ethyl group can be introduced using ethylating agents like ethyl iodide or ethyl bromide.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production may involve large-scale fluorination and ethylation processes, often using continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminium hydride, borane.
Substitution: Sodium hydroxide, potassium fluoride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Fluorinated alcohols, ethers.
Scientific Research Applications
3-Ethyl-3-fluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other biological molecules that interact with the compound.
Pathways: Involvement in metabolic or signaling pathways that lead to its biological effects.
Comparison with Similar Compounds
3-Ethylcyclobutane-1-carboxylic acid: Lacks the fluorine atom.
3-Fluorocyclobutane-1-carboxylic acid: Lacks the ethyl group.
3-Ethyl-3-fluorocyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of cyclobutane.
Uniqueness: 3-Ethyl-3-fluorocyclobutane-1-carboxylic acid is unique due to the combination of fluorine and ethyl groups on the cyclobutane ring, which can influence its reactivity and biological activity.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its potential for future advancements.
Properties
IUPAC Name |
3-ethyl-3-fluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-2-7(8)3-5(4-7)6(9)10/h5H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPNWWKSUQOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.